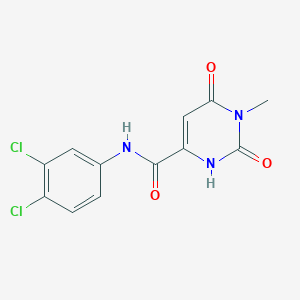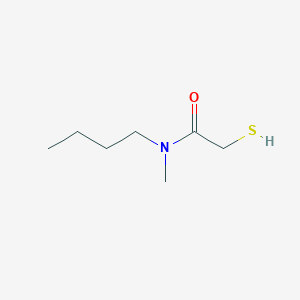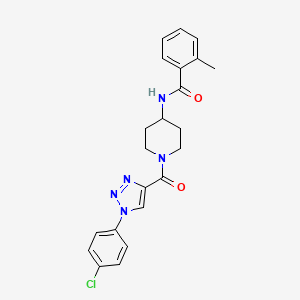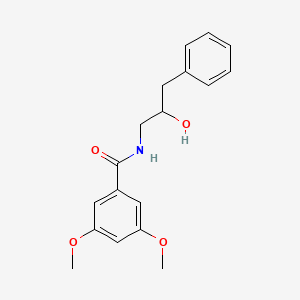
4-(3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics and Material Science
- Electron-Transporting and Hole-Blocking Materials: Oxadiazole derivatives have been explored as efficient hole-blocking materials in organic light-emitting diodes (OLEDs), contributing to improved device performance through enhanced electroluminescence and efficiency. This suggests potential applications of the target compound in the development of OLEDs and other organic electronics (Changsheng Wang et al., 2001).
Drug Discovery and Pharmacology
- Anticancer Agents: Substituted oxadiazoles, including those with pyrrolidin-2-one moieties, have been investigated for their anticancer properties. The synthesis and evaluation of such compounds reveal moderate cytotoxicity against cancer cell lines, indicating the potential of the target compound in cancer research (K. Redda & Madhavi Gangapuram, 2007).
Chemical Synthesis and Molecular Design
- Synthesis of Heterocyclic Compounds: The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones demonstrates the versatility of oxadiazole and pyrrolidin-2-one scaffolds in creating biologically active bicyclic systems. These findings underscore the utility of such structures in designing new molecules with potential biological activities (Y. Kharchenko et al., 2008).
properties
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-4-29-16-7-5-15(6-8-16)25-13-14(11-20(25)26)22-23-21(24-30-22)18-10-9-17(27-2)12-19(18)28-3/h5-10,12,14H,4,11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYNNFXUGGPPOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2368413.png)
![1-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2368414.png)
![1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2368421.png)




![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2368429.png)



